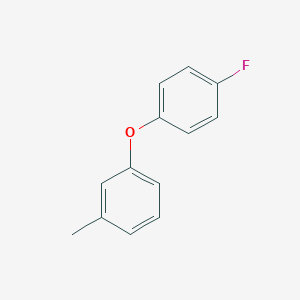

1-(4-Fluorophenoxy)-3-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(3-methylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVQRVSBMIDSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602085 | |

| Record name | 1-(4-Fluorophenoxy)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-26-7 | |

| Record name | 1-(4-Fluorophenoxy)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 4 Fluorophenoxy 3 Methylbenzene

Hydrogenation of Benzene Rings

The hydrogenation of the benzene rings in 1-(4-fluorophenoxy)-3-methylbenzene represents a key transformation pathway, converting the aromatic moieties into their corresponding saturated cycloaliphatic structures. This process, typically carried out under catalytic conditions, is a powerful tool for modifying the compound's physical and chemical properties. The reaction generally involves the addition of hydrogen atoms across the double bonds of the aromatic rings, leading to the formation of cyclohexyl or substituted cyclohexyl rings.

The catalytic hydrogenation of diaryl ethers, the class of compounds to which 1-(4-fluorophenoxy)-3-methylbenzene belongs, is a well-established though complex process. The reaction typically requires the use of transition metal catalysts, such as platinum, palladium, nickel, or rhodium, often supported on materials like carbon or alumina. libretexts.org The conditions for hydrogenation, including temperature and hydrogen pressure, are crucial in determining the extent of saturation and the potential for side reactions.

Research into the hydrogenation of related aromatic compounds provides insight into the expected behavior of 1-(4-fluorophenoxy)-3-methylbenzene. For instance, the hydrogenation of aromatic compounds is a thermodynamically favorable process that is significantly accelerated in the presence of a suitable catalyst. google.com The mechanism generally involves the adsorption of both the aromatic substrate and molecular hydrogen onto the catalyst surface. The hydrogen molecule dissociates into atomic hydrogen, which then adds sequentially to the carbons of the aromatic ring, resulting in a saturated cycloalkane. libretexts.org

The presence of substituents on the benzene rings, such as the fluoro and methyl groups in 1-(4-fluorophenoxy)-3-methylbenzene, can influence the rate and selectivity of the hydrogenation reaction. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group can affect the electron density of the respective benzene rings, potentially leading to preferential hydrogenation of one ring over the other.

A significant competing reaction during the hydrogenation of diaryl ethers is hydrogenolysis, which involves the cleavage of the carbon-oxygen ether bond. This can lead to the formation of a mixture of products, including saturated rings, phenols, and hydrocarbons. The choice of catalyst and reaction conditions plays a critical role in controlling the selectivity between hydrogenation of the aromatic rings and hydrogenolysis of the ether linkage.

While specific research on the hydrogenation of 1-(4-fluorophenoxy)-3-methylbenzene is not extensively documented in publicly available literature, studies on analogous substituted diaryl ethers offer valuable data. For example, the catalytic hydrogenation of dinitrodiphenyl (B12803432) ether to the corresponding diaminodiphenyl ether demonstrates that high yields can be achieved under specific conditions. In one patented process, the catalytic hydrogenation of 4,4'-dinitrodiphenyl ether using a palladium on carbon catalyst in a mixed solvent system at temperatures between 65-120 °C and pressures of 0.3-0.4 MPa resulted in a molar yield of approximately 89% for the crude product. google.com This indicates that the diaryl ether core can be effectively hydrogenated under relatively mild conditions.

The following table presents representative data from the hydrogenation of a substituted diphenyl ether, which can be considered a model for the potential reactivity of 1-(4-fluorophenoxy)-3-methylbenzene.

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4,4'-Dinitrodiphenyl ether | Palladium on Carbon (3-5% Pd) | Methanol/Dimethylformamide | 65-120 | 0.3-0.4 | 4,4'-Diaminodiphenyl ether (crude) | ~89 | google.com |

This data highlights the feasibility of achieving high conversion rates in the hydrogenation of substituted diaryl ethers. For 1-(4-fluorophenoxy)-3-methylbenzene, a similar approach would likely lead to the saturation of one or both benzene rings, yielding a mixture of (cyclohexyloxy)cyclohexyl derivatives, with the potential for competing ether cleavage depending on the specific catalytic system employed. Further research would be necessary to delineate the precise product distribution and optimal reaction conditions for the selective hydrogenation of this specific compound.

Spectroscopic Characterization and Structural Elucidation of 1 4 Fluorophenoxy 3 Methylbenzene

Vibrational Spectroscopy Analysis for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule. The vibrational modes of the chemical bonds are sensitive to their environment, providing a unique "fingerprint" for the compound.

An FT-IR spectrum of 1-(4-Fluorophenoxy)-3-methylbenzene would be expected to show characteristic absorption bands corresponding to its constituent functional groups. Key vibrational modes would include the C-H stretching of the aromatic rings and the methyl group, C-C stretching within the benzene (B151609) rings, and the C-O-C stretching of the ether linkage. The C-F stretching vibration of the fluorinated benzene ring would also present a distinct and strong absorption band. The precise wavenumbers of these bands provide insight into the molecular structure. For related aromatic ethers and fluorinated compounds, C-O-C asymmetric stretching typically appears in the 1275-1200 cm⁻¹ region, while C-F stretching is often observed between 1250 and 1020 cm⁻¹.

Complementary to FT-IR, FT-Raman spectroscopy provides information on the polarizability of the molecule's bonds. For 1-(4-Fluorophenoxy)-3-methylbenzene, the symmetric vibrations of the aromatic rings would be expected to produce strong signals in the Raman spectrum. The C-C stretching and ring breathing modes are particularly prominent. The data from both FT-IR and FT-Raman would be used in conjunction to achieve a more complete vibrational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in 1-(4-Fluorophenoxy)-3-methylbenzene.

In a hypothetical ¹H NMR spectrum, the aromatic protons would appear as a complex pattern of multiplets in the downfield region (typically 6.5-8.0 ppm). The chemical shifts would be influenced by the electron-withdrawing effect of the fluorine atom and the ether linkage, as well as the electron-donating effect of the methyl group. The methyl protons would appear as a singlet in the upfield region (around 2.3 ppm).

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atom attached to the fluorine would exhibit a large coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of the aromatic carbons would be spread over a range, and their specific values would help in assigning their positions on the rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 1-(4-Fluorophenoxy)-3-methylbenzene, the molecular ion peak ([M]⁺) would confirm its molecular weight.

The fragmentation of the molecular ion would likely involve the cleavage of the ether bond, leading to the formation of fluorophenoxy and methylphenyl cations or radicals. The observation of fragment ions corresponding to the loss of these groups would help to confirm the structure. For instance, a prominent peak corresponding to the fluorophenoxy cation or the methylphenyl cation would be expected.

Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination

If suitable single crystals of 1-(4-Fluorophenoxy)-3-methylbenzene could be grown, X-ray diffraction analysis would reveal its crystal system (e.g., monoclinic, orthorhombic) and space group. This information describes the symmetry of the unit cell and the arrangement of molecules within it. The analysis would also detail the unit cell parameters (a, b, c, α, β, γ). This fundamental crystallographic data is the foundation for a complete structural elucidation.

Computational Chemistry and Quantum Mechanical Analysis of 1 4 Fluorophenoxy 3 Methylbenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry for investigating the electronic structure of molecules. researchgate.net This approach is based on the principle that the total energy of a system is a functional of its electron density. By employing functionals that approximate the exchange-correlation energy, DFT allows for the accurate calculation of molecular properties. For 1-(4-Fluorophenoxy)-3-methylbenzene, DFT calculations, often utilizing basis sets such as 6-311++G(d,p), provide a detailed understanding of its geometry, electronic landscape, and reactivity. researchgate.net

The first step in a computational analysis is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the 1-(4-Fluorophenoxy)-3-methylbenzene molecule by finding the minimum energy conformation on the potential energy surface. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial as they form the basis for all subsequent electronic property calculations. researchgate.net

Once the geometry is optimized, the electronic structure can be predicted. This involves determining the distribution of electrons within the molecule and the energies of the molecular orbitals. The electronic structure is fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

Table 1: Optimized Geometric Parameters of 1-(4-Fluorophenoxy)-3-methylbenzene (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.40 | 119 - 121 | 0 or 180 |

| C-O | ~1.36 | - | - |

| C-F | ~1.35 | - | - |

| C-H | ~1.09 | - | - |

| C-O-C | - | ~118 | - |

Note: The values in this table are illustrative and represent typical ranges for the specified bonds and angles. Precise values for 1-(4-Fluorophenoxy)-3-methylbenzene would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. taylorandfrancis.com

The energy of the HOMO is related to the ionization potential and signifies the molecule's ability to donate electrons, indicating its nucleophilic character. A higher HOMO energy suggests a greater tendency to donate electrons. Conversely, the energy of the LUMO is related to the electron affinity and points to the molecule's ability to accept electrons, reflecting its electrophilic character. youtube.com A lower LUMO energy indicates a greater propensity to accept electrons. The distribution of HOMO and LUMO across the molecule reveals the likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Frontier Molecular Orbital Energies for 1-(4-Fluorophenoxy)-3-methylbenzene (Illustrative)

| Parameter | Energy (eV) |

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

Note: Specific energy values for 1-(4-Fluorophenoxy)-3-methylbenzene are required from dedicated DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP is plotted onto the electron density surface, using a color scale to represent different potential values. uni-muenchen.de

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms like oxygen. Blue regions, on the other hand, denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow regions represent intermediate potentials. For 1-(4-Fluorophenoxy)-3-methylbenzene, the MEP map would likely show negative potential around the oxygen and fluorine atoms, and positive potential around the hydrogen atoms. researchgate.netnih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors include the energy gap (ΔE), chemical hardness (η), and chemical softness (S). nih.gov

Energy Gap (ΔE): The energy gap is the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO). A smaller energy gap implies that the molecule can be more easily excited, indicating higher reactivity and lower stability. nih.gov

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the energy gap (η = (ELUMO - EHOMO) / 2). Molecules with a large energy gap are considered "hard," while those with a small energy gap are "soft." nih.gov

Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η). It indicates the molecule's ability to undergo electronic changes. A higher softness value corresponds to higher reactivity. nih.gov

Table 3: Global Reactivity Descriptors for 1-(4-Fluorophenoxy)-3-methylbenzene (Illustrative)

| Descriptor | Formula | Value |

| Energy Gap (ΔE) | ELUMO - EHOMO | - |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | - |

| Chemical Softness (S) | 1 / η | - |

Note: The values for these descriptors are dependent on the calculated HOMO and LUMO energies.

DFT calculations can also be used to predict the thermochemical properties of 1-(4-Fluorophenoxy)-3-methylbenzene, such as heat capacity (Cv), entropy (S), and enthalpy (H). These properties are calculated based on the vibrational frequencies and rotational constants obtained from the optimized geometry. The determination of these properties at different temperatures is crucial for understanding the compound's behavior under various thermodynamic conditions and for predicting reaction energies.

Table 4: Thermochemical Properties of 1-(4-Fluorophenoxy)-3-methylbenzene at Standard Conditions (Illustrative)

| Property | Value |

| Heat Capacity (Cv) | - (J/mol·K) |

| Entropy (S) | - (J/mol·K) |

| Enthalpy (H) | - (kJ/mol) |

Note: These values are placeholders and would be derived from frequency calculations following geometry optimization.

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. mdpi.com Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. researcher.life The calculation of the first-order hyperpolarizability tensor components using DFT provides insight into the NLO properties of 1-(4-Fluorophenoxy)-3-methylbenzene. The magnitude of the total hyperpolarizability (βtot) is often compared to that of a standard NLO material like urea (B33335) to assess its potential. mdpi.com The presence of donor and acceptor groups and an extended π-conjugated system can enhance the hyperpolarizability.

Table 5: First-Order Hyperpolarizability of 1-(4-Fluorophenoxy)-3-methylbenzene (Illustrative)

| Component | Value (a.u.) |

| βx | - |

| βy | - |

| βz | - |

| βtot | - |

Note: The specific values for the hyperpolarizability components require dedicated computational analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and the interactions between bonds. researchgate.net It provides a detailed description of the Lewis-like bonding patterns, such as bonds and lone pairs, in a molecule. wisc.edu This analysis involves examining the delocalization of electron density between filled Lewis-type NBOs (donors) and empty non-Lewis-type NBOs (acceptors), which reveals stabilizing hyperconjugative interactions. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, where a larger E(2) value indicates a more significant interaction. researchgate.net

Below is an illustrative table showing the types of data obtained from an NBO analysis for the key interactions in 1-(4-Fluorophenoxy)-3-methylbenzene.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in 1-(4-Fluorophenoxy)-3-methylbenzene (Note: These values are representative and serve to illustrate the output of an NBO analysis.)

| Donor NBO (i) | Type | Acceptor NBO (j) | Type | E(2) (kcal/mol) |

| LP (1) O | n | σ(C-C) phenyl | σ | 5.8 |

| LP (1) O | n | σ(C-C) fluorophenyl | σ | 6.2 |

| LP (2) F | n | σ(C-C) fluorophenyl | σ | 2.1 |

| π (C-C) phenyl | π | π(C-C) phenyl | π | 20.5 |

| π (C-C) fluorophenyl | π | π(C-C) fluorophenyl | π | 19.8 |

Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites

Fukui function analysis is a conceptual density functional theory (DFT) tool used to predict the most reactive sites within a molecule. researchgate.net It identifies which atoms are most susceptible to electrophilic, nucleophilic, or radical attack by quantifying the change in electron density at a specific site when an electron is added to or removed from the system. researchgate.neticm.edu.pl

The Fukui functions are defined as:

fk+ : For nucleophilic attack (measures reactivity upon adding an electron). A higher value indicates a more favorable site for a nucleophile to attack.

fk- : For electrophilic attack (measures reactivity upon removing an electron). A higher value indicates a site that is more susceptible to an electrophile.

fk0 : For radical attack.

By calculating these indices for each atom in 1-(4-Fluorophenoxy)-3-methylbenzene, one can create a detailed map of its chemical reactivity. researchgate.net This analysis would likely show that the oxygen atom, with its high electron density, is a primary site for electrophilic attack. Conversely, specific carbon atoms on the aromatic rings, particularly those activated by the electron-donating methyl group or influenced by the ether linkage, would be identified as potential sites for nucleophilic attack. scholarsresearchlibrary.com

The following table provides a hypothetical representation of Fukui function values for selected atoms in the molecule to illustrate how reactivity is mapped.

Table 2: Illustrative Fukui Function Indices for Selected Atoms in 1-(4-Fluorophenoxy)-3-methylbenzene (Note: These values are for illustrative purposes to demonstrate the concept.)

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

| O | 0.015 | 0.145 | 0.080 |

| C (para to -CH₃) | 0.095 | 0.050 | 0.073 |

| C (ortho to -CH₃) | 0.110 | 0.045 | 0.078 |

| C (bonded to F) | 0.080 | 0.030 | 0.055 |

| F | 0.025 | 0.115 | 0.070 |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the molecule's dynamic behavior, including conformational changes and vibrational motions. This technique is invaluable for exploring the potential energy surface of a molecule to identify its most stable, low-energy conformations.

For a flexible molecule like 1-(4-Fluorophenoxy)-3-methylbenzene, which features a central ether linkage (C-O-C), rotation around these single bonds allows the two aromatic rings to adopt various spatial orientations relative to each other. MD simulations can track the dihedral angles between the rings over a simulation period, providing a statistical distribution of the accessible conformations and highlighting the most frequently adopted and energetically favorable structures.

Prediction of Conformational Stability and Ring Strain Effects

MD simulations can predict the most stable conformer by identifying the structure that resides in the deepest energy minimum. This stability is influenced by:

Torsional Strain : The energy associated with rotation around the C-O bonds. The molecule will favor staggered conformations to minimize this strain. libretexts.org

Steric Hindrance : Repulsive interactions between atoms that are brought into close proximity. In this molecule, the methyl group on one ring and the fluorine atom on the other can sterically interact depending on the rotational conformation, influencing which arrangement is most stable.

By analyzing the potential energy of the system as a function of the ring-to-ring dihedral angle, MD simulations can quantify the energy barriers to rotation and predict the equilibrium geometry. The results would likely show a non-planar "bent" conformation to be the most stable, as this arrangement minimizes steric clashes between the ortho-hydrogens of the two rings, as well as between the methyl group and the opposing ring.

Investigation of Biological Activities and Molecular Interactions of 1 4 Fluorophenoxy 3 Methylbenzene and Its Analogs

Structure-Activity Relationship (SAR) Studies

The systematic investigation into how the chemical structure of 1-(4-fluorophenoxy)-3-methylbenzene and its analogs correlates with their biological activity is crucial for optimizing their therapeutic potential. These Structure-Activity Relationship (SAR) studies explore the effects of various chemical modifications.

Influence of Fluorine Substitution on Biological Activity, Lipophilicity, and Metabolic Stability

The introduction of a fluorine atom into a molecule, such as in 1-(4-fluorophenoxy)-3-methylbenzene, can significantly alter its biological profile. Fluorine's high electronegativity and small size allow it to act as a bioisostere for a hydrogen atom, yet it can lead to profound changes in a molecule's properties.

Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This increased metabolic stability often leads to a longer biological half-life and improved bioavailability of the compound. The presence of fluorine can block sites of oxidative metabolism, preventing the deactivation of the drug by metabolic enzymes such as cytochrome P450s. The strategic placement of fluorine can, therefore, be a powerful tool in drug design to enhance the potency and duration of action of a therapeutic agent.

Impact of Methyl Group Position on Rotational Freedom and Crystal Packing

The position of the methyl group on the phenyl ring of 1-(4-fluorophenoxy)-3-methylbenzene has a notable influence on the molecule's conformational flexibility and its packing in the solid state. The diaryl ether linkage allows for a degree of rotational freedom around the C-O-C bonds, which can be affected by the presence of substituents. A methyl group, particularly in an ortho position, can create steric hindrance that restricts this rotation, favoring certain conformations over others. This conformational preference can be critical for the molecule's ability to bind to a specific biological target.

Effects of Ring Size and Substituent Modifications on Bioactivity

Modifying the aromatic rings or altering the substituents in analogs of 1-(4-fluorophenoxy)-3-methylbenzene can lead to significant changes in their biological activity. For instance, replacing one of the phenyl rings with a different aromatic system, such as a pyridine (B92270) or pyrimidine (B1678525) ring, can introduce new hydrogen bonding capabilities and alter the electronic properties of the molecule. These changes can lead to improved binding affinity for a target protein or modulate the compound's selectivity profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cellular Uptake Correlation

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of compounds based on their physicochemical properties. In the case of 1-(4-fluorophenoxy)-3-methylbenzene and its analogs, QSAR models can be developed to correlate their structural features with their ability to be taken up by cells. These models typically use a set of molecular descriptors, such as lipophilicity (logP), molecular weight, polar surface area, and number of hydrogen bond donors and acceptors, to build a mathematical equation that can predict cellular permeability.

By analyzing a series of related compounds with known cellular uptake data, a statistically significant QSAR model can be generated. This model can then be used to predict the cellular uptake of new, untested analogs, thereby prioritizing the synthesis of compounds with the most promising pharmacokinetic properties. This approach can significantly accelerate the drug discovery process by reducing the need for extensive experimental screening.

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. It is widely used in drug design to understand how a ligand, such as 1-(4-fluorophenoxy)-3-methylbenzene, might interact with a potential biological target.

Ligand-Protein Interaction Profiling and Scoring

Molecular docking simulations can provide detailed insights into the specific interactions between a ligand and its target protein. For 1-(4-fluorophenoxy)-3-methylbenzene and its analogs, these simulations can identify key amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, or other types of non-covalent bonds with the ligand. The fluorine atom, for example, can participate in halogen bonding or other specific interactions with the protein.

Identification of Hydrophobic Pockets and Key Residue Interactions

Molecular docking studies have been instrumental in elucidating the interactions between diaryl ether analogs and their biological targets. For instance, in the context of cholesteryl ester transfer protein (CETP) inhibitors, docking studies of fluorinated diaryl sulfonamides revealed that these compounds engage in п-п stacking and hydrophobic interactions within the binding pocket. medjrf.com Key amino acid residues such as Leu206, Phe263, and Phe265 were identified as crucial for these hydrophobic interactions. medjrf.com

Similarly, docking analyses of fluorinated diarylureas as VEGFR-2 inhibitors have provided insights into their binding modes. nih.gov The introduction of a fluorine atom can significantly alter the electronic properties and conformational preferences of the molecule, potentially leading to improved potency. nih.govnih.gov In the case of fluorinated MLN4924 derivatives, docking studies have underscored the importance of the sugar conformation in the binding interaction with the target protein. researchgate.netewha.ac.kr

Furthermore, the study of diaryl phosphonate (B1237965) esters as dipeptidyl peptidase IV inhibitors has shown a strong correlation between the electronic properties of substituents on the aryl rings and the inhibitory activity. nih.gov These findings highlight the critical role of specific residues in forming stable complexes with the ligands, often within hydrophobic pockets of the enzyme's active site.

Docking Against Specific Biological Targets (e.g., Enzymes, Receptors)

The versatility of the diaryl ether scaffold is evident from the wide array of biological targets it can be designed to inhibit.

Enzymes:

Tyrosinase: Molecular docking simulations of diaryl analogs have been used to investigate their potential as tyrosinase inhibitors. These studies suggest that key residues can form hydrogen bonding interactions with the inhibitors. medjrf.com

COX-2: Fluorinated 1,5-diarylpyrrole-3-alkoxyethyl ether derivatives have been identified as selective COX-2 inhibitors, with molecular modeling helping to understand their binding mechanism. nih.gov

VEGFR-2: Diarylureas linked to a pyrrolo[2,3-d]pyrimidine scaffold have been evaluated as potent VEGFR-2 inhibitors, with docking studies revealing their interaction within the inactive conformation of the enzyme. nih.gov

Dipeptidyl Peptidase IV (DPP IV): Diaryl phosphonate esters have been developed as irreversible inhibitors of DPP IV, with their potency linked to the electronic properties of the aryl substituents. nih.gov

Toxoplasma gondii enoyl reductase (TgENR): Analogs of triclosan, a diaryl ether, have been designed as inhibitors of this essential parasitic enzyme. Modeling has shown that modifications to the B-ring can lead to additional interactions with conserved residues like Asn130. nih.gov

Cholesteryl Ester Transfer Protein (CETP): Fluorinated diaryl sulfonamides have demonstrated inhibitory activity against CETP, with docking studies confirming their interaction with the protein's hydrophobic tunnel. medjrf.com

Receptors:

Dopamine (B1211576) Receptors: The diaryl ether structure is relevant in the context of neuropsychiatric diseases where dopamine receptors play a crucial role. nih.govnih.gov While direct docking studies of 1-(4-Fluorophenoxy)-3-methylbenzene on dopamine receptors are not extensively reported, the general principles of ligand-receptor interactions, including the formation of salt bridges and cation-π interactions, are well-established for dopamine receptor ligands. nih.gov Computational methods have been used to assess the interactions of various ligands with different dopamine receptor subtypes (D1-D5). nih.gov

Mechanistic Basis of Biological Actions Exhibited by Analogs

The diverse biological activities of diaryl ether analogs stem from their ability to modulate various cellular pathways.

Anticancer Mechanisms: Apoptosis Induction, Cell Cycle Arrest, and Caspase Pathway Activation

The diaryl ether scaffold is a key feature in many compounds with anticancer properties. nih.govmdpi.comrsc.orgnih.gov The mechanisms often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Studies on various anticancer compounds have revealed that they can trigger apoptosis through both extrinsic and intrinsic pathways. nih.govualberta.ca For instance, a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative was shown to induce apoptosis in acute leukemia cells by increasing the expression of Fas receptor (FasR) and apoptosis-inducing factor (AIF), leading to the loss of mitochondrial potential. nih.govualberta.ca This process often involves the activation of caspases, a family of proteases that execute the apoptotic program. The activation of caspase-3, a key executioner caspase, has been observed in response to treatment with certain anticancer agents. nih.gov

Cell cycle arrest is another common mechanism. Compounds can halt the cell cycle at different phases, such as G0/G1, S, or G2/M, preventing cancer cell proliferation. nih.govualberta.caresearchgate.netmdpi.commdpi.comnih.gov For example, a tetrahydroisoquinoline derivative was found to induce cell cycle arrest by causing DNA damage. researchgate.net Similarly, tricyclohexylphosphine (B42057) gold(I) n-mercaptobenzoate complexes induced S-phase arrest in breast cancer cells. mdpi.com The specific phase of arrest can depend on the compound and the cancer cell type. nih.govmdpi.com

The table below summarizes the anticancer mechanisms of some diaryl ether analogs and other relevant compounds.

| Compound Class/Derivative | Cancer Cell Line(s) | Mechanism of Action |

| 2,4-Dinitrobenzenesulfonamide derivative | K562 (Leukemia) | G2/M phase arrest, extrinsic and intrinsic apoptosis, caspase-3 activation. nih.govualberta.ca |

| 2,4-Dinitrobenzenesulfonamide derivative | Jurkat (Leukemia) | G0/G1 phase arrest, intrinsic apoptosis. nih.govualberta.ca |

| Tetrahydroisoquinoline derivative | Breast and prostate cancer cells | DNA damage, apoptosis, and cell cycle arrest. researchgate.net |

| Tricyclohexylphosphine gold(I) n-mercaptobenzoate complexes | MCF-7 (Breast cancer) | S-phase arrest, apoptosis via mitochondrial dependent pathway, caspase activation. mdpi.com |

| Diaryl-methylenecyclopentanones | Breast cancer cells | Inhibition of tumor growth through binding to glutathione (B108866) or thiol proteins. nih.gov |

| Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives | A549, MDA-MB-231, SKOV3 | Cell cycle arrest at S, G1, and G2 phases, apoptosis induction. mdpi.com |

| Chalcone (B49325) derivative 1C | A2780 (Ovarian cancer) | G2/M phase cell cycle arrest, apoptosis associated with ROS generation. nih.gov |

Antimicrobial Properties: Antibacterial and Antifungal Activities

The diaryl ether structure and its analogs have demonstrated significant potential in combating microbial infections, including those caused by drug-resistant strains. acs.orgnih.gov

A variety of substituted diaryl ethers have been synthesized and evaluated for their antibacterial and antifungal activities. nih.govmdpi.com For example, dicationic diaryl ethers have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov The introduction of fluorine atoms into benzoylthiourea (B1224501) derivatives has been shown to enhance their antimicrobial effects, with the best antibacterial activity observed for compounds with one fluorine atom, while antifungal activity was favored by three fluorine atoms. mdpi.com This highlights the importance of the substitution pattern on the aromatic rings for biological activity. Sulfur-containing analogs of ethers, such as thioethers, also exhibit antifungal and antibacterial properties. wikipedia.org

The table below presents the antimicrobial activities of some diaryl ether analogs and related compounds.

| Compound Class/Derivative | Target Microorganism(s) | Activity |

| Di-n-alkyl substituted diazalariat ethers | E. coli, Staphylococcus aureus | Antimicrobial activity and enhancement of antibiotic potency. nih.gov |

| Dicationic diaryl ethers | MRSA, VRE | Potent antibacterial activity. nih.gov |

| Fluorinated benzoylthiourea derivatives | E. coli, P. aeruginosa, E. faecalis, C. albicans | Antibacterial and antifungal activity, dependent on the degree of fluorination. mdpi.com |

| 2-(substituted ether)-5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole derivatives | Xanthomonas oryzae pv. oryzae, various fungi | Antibacterial and antifungal activity. researchgate.net |

Anti-inflammatory Pathways: Inhibition of Pro-inflammatory Cytokines

Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory agents is a key therapeutic goal. Diaryl ether analogs have shown promise in this area by modulating inflammatory pathways. acs.orgnih.gov

A primary mechanism of their anti-inflammatory action is the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govbiomolther.org The production of these cytokines is often mediated by signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov

For instance, trans-1,3-diphenyl-2,3-epoxypropane-1-one (DPEP), a chalcone oxide, was found to suppress the production of these cytokines in LPS-stimulated macrophages by inhibiting the phosphorylation of ERK, JNK, and p38, which are key components of the MAPK pathway, as well as inhibiting the activation of NF-κB. nih.gov Similarly, fluorinated 1,5-diarylpyrrole-3-alkoxyethyl ether derivatives exert their anti-inflammatory effects through the selective inhibition of COX-2, an enzyme that plays a crucial role in the production of prostaglandins, which are inflammatory mediators. nih.gov The presence of electron-withdrawing groups like fluorine on the phenyl ring of (hetero)arylethenesulfonyl fluorides has been found to be crucial for their potent anti-inflammatory activity. nih.gov

Neuropharmacological Effects and Dopamine Receptor Interactions

Dopamine receptors are critical targets for the treatment of various neuropsychiatric disorders. nih.gov The diaryl ether scaffold can be found in molecules designed to interact with these receptors. While specific studies on 1-(4-fluorophenoxy)-3-methylbenzene are limited, the principles of dopamine receptor interaction with ligands are well-documented.

Dopamine receptors are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies. nih.gov The interaction of ligands with these receptors can be complex, involving various types of chemical bonds. Computational studies have shown that interactions can include salt bridges, cation-π interactions, and hydrogen bonds. nih.gov For example, the interaction between the D2 dopamine receptor and Neuronal Calcium Sensor-1 (NCS-1) is a key area of research for developing novel antipsychotic drugs. nih.gov

The development of selective ligands for dopamine receptor subtypes is a major goal in neuropharmacology. The diaryl ether structure, with its potential for diverse substitutions, offers a versatile platform for designing such selective ligands.

Enzyme Inhibition Studies (e.g., RyR2, HDAC, Factor Xa, NTPDase)

Histone Deacetylase (HDAC) Inhibition

The diaryl ether scaffold has been explored for its potential to inhibit histone deacetylases (HDACs), which are key enzymes in epigenetic regulation and are considered important targets for cancer therapy. A study focusing on novel diaryl ether hydroxamic acid derivatives identified compounds with micromolar activity in HDAC inhibitory assays. nih.gov This suggests that the diaryl ether core can be a suitable framework for developing HDAC inhibitors.

In a separate study, the antiproliferative activities of novel 13α-estrone derivatives featuring a diaryl ether linkage were investigated. nih.gov Among the synthesized compounds, a 4-fluorophenyl derivative was tested, and while it was not the most potent in the series, its inclusion highlights the interest in fluorinated diaryl ethers for biological activity. nih.gov The study of 2,6-diarylpyridine-based hydroxamic acid derivatives as dual inhibitors of HDAC8 and tubulin further underscores the relevance of aryl-based structures in targeting HDACs. nih.gov

Factor Xa Inhibition

Factor Xa is a critical enzyme in the blood coagulation cascade, making it a prime target for anticoagulant drugs. While direct evidence for 1-(4-fluorophenoxy)-3-methylbenzene as a Factor Xa inhibitor is absent, the development of Factor Xa inhibitors has included molecules with aryl and diaryl structures. For instance, research into steviol (B1681142) derivatives for anti-Factor Xa activity revealed that the introduction of a chlorine atom on a terminal phenyl ring enhanced inhibitory activity. nih.gov This indicates that halogen substitutions on the aryl rings of potential inhibitors can significantly influence their potency. The coagulation cascade is a highly amplified process, and inhibiting Factor Xa can effectively prevent the amplification of the coagulation effect. nih.gov

NTPDase Inhibition

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are enzymes that hydrolyze extracellular nucleotides and are implicated in various physiological and pathological processes. nih.gov The search for NTPDase inhibitors has led to the exploration of various chemical scaffolds. While specific studies on diaryl ether-based NTPDase inhibitors are limited, research on quinoline-based derivatives containing ether linkages has shown inhibitory activity against NTPDases. frontiersin.org This suggests that ether-containing compounds can be designed to target these enzymes. Furthermore, a study on FPMINT analogues as inhibitors of human equilibrative nucleoside transporters (ENTs) showed that the addition of a methyl group to a benzene (B151609) moiety could restore inhibitory activity, indicating the potential role of methyl substitutions in modulating the activity of related transport proteins. frontiersin.org

Ryanodine Receptor (RyR2) Modulation

Ryanodine receptors (RyRs) are crucial for regulating intracellular calcium release, particularly in muscle contraction. nih.gov While there is no direct literature linking diaryl ether compounds to RyR2 modulation, the N-terminal part of these receptors contains binding sites for a variety of modulators. nih.gov The exploration of diverse chemical structures for their ability to interact with these binding sites is an ongoing area of research.

Applications and Future Directions in Medicinal Chemistry

1-(4-Fluorophenoxy)-3-methylbenzene as a Synthetic Building Block and Intermediate

The synthesis of the 1-(4-Fluorophenoxy)-3-methylbenzene core structure is typically achieved through established methods for diaryl ether formation, such as the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). In the case of 1-(4-Fluorophenoxy)-3-methylbenzene, this could involve the reaction of 4-fluorophenol (B42351) with 3-bromotoluene (B146084) or 3-iodotoluene (B1205562) in the presence of a copper catalyst and a base. Another prominent method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which can also be adapted for C-O bond formation.

Once synthesized, 1-(4-Fluorophenoxy)-3-methylbenzene serves as a versatile building block for more complex molecules. The presence of the methyl group on one of the aromatic rings provides a handle for further functionalization through various organic reactions. For instance, the methyl group can be halogenated or oxidized to an aldehyde or carboxylic acid, opening up a wide array of subsequent chemical transformations. This allows for the introduction of diverse functional groups and the construction of larger, more intricate molecular architectures for various applications.

Potential as a Privileged Scaffold in Drug Discovery and Development

The diaryl ether motif is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govbohrium.com This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a promising starting point for the development of new drugs. researchgate.netnih.govbohrium.com The inherent properties of the diaryl ether linkage, such as its chemical stability and the conformational flexibility it imparts to the molecule, contribute to its success in drug design. researchgate.net

While extensive research on 1-(4-Fluorophenoxy)-3-methylbenzene as a privileged scaffold is still emerging, the broader class of diaryl ethers has been successfully incorporated into a multitude of therapeutic agents with activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties. researchgate.netnih.govbohrium.com The specific combination of the 4-fluorophenoxy group and the 3-methylphenyl group in the target compound presents a unique substitution pattern that can be exploited to achieve selectivity and potency for specific biological targets. The fluorine atom can engage in favorable interactions with protein active sites, while the methyl group can be used to probe steric pockets and modulate solubility.

Rational Design and Development of Therapeutically Relevant Derivatives

The 1-(4-Fluorophenoxy)-3-methylbenzene scaffold provides a solid foundation for the rational design of new therapeutic agents. By strategically modifying the core structure, medicinal chemists can develop derivatives with optimized pharmacological profiles.

A notable example of this approach is the development of novel thiosemicarbazide (B42300) derivatives incorporating a 4-fluorophenoxyacetyl group. These compounds have been investigated for their anticancer properties. The design rationale involves attaching the 4-fluorophenoxyacetyl moiety to a thiosemicarbazide backbone, a structural motif known to exhibit a wide range of biological activities. The resulting derivatives have shown promising activity against various cancer cell lines, demonstrating the potential of the 4-fluorophenoxy group to contribute to the development of new anticancer agents.

Further rational design efforts could involve the introduction of various substituents on either of the aromatic rings of 1-(4-Fluorophenoxy)-3-methylbenzene to target specific enzymes or receptors. For instance, the addition of hydrogen bond donors or acceptors could enhance binding to a target protein, while the incorporation of ionizable groups could improve pharmacokinetic properties.

Table 1: Examples of Bioactive Derivatives Based on the 4-Fluorophenoxy Scaffold

| Derivative Class | Therapeutic Area | Key Structural Features | Reference |

| Thiosemicarbazides | Anticancer | 4-Fluorophenoxyacetyl moiety linked to a substituted thiosemicarbazide |

Exploration in Agricultural Chemicals (e.g., Pesticides, Herbicides)

The diaryl ether structural motif is not only prevalent in pharmaceuticals but also in a significant number of commercial agrochemicals, particularly herbicides. researchgate.netnih.govbohrium.com The linkage is known to be a key component in compounds that inhibit protoporphyrinogen (B1215707) oxidase (PPO), a critical enzyme in chlorophyll (B73375) and heme biosynthesis in plants.

While specific applications of 1-(4-Fluorophenoxy)-3-methylbenzene in commercial pesticides or herbicides are not yet widely documented, its structural similarity to known active ingredients suggests its potential as a scaffold for the discovery of new agrochemicals. researchgate.netnih.govbohrium.com The presence of the fluorine atom, a common feature in modern agrochemicals, can enhance the biological activity and metabolic stability of the molecule. researchgate.net Future research could focus on synthesizing and screening libraries of derivatives of 1-(4-Fluorophenoxy)-3-methylbenzene for herbicidal, insecticidal, or fungicidal activity.

Role in Material Science Applications

The applications of diaryl ether-based compounds extend beyond the life sciences into the realm of material science. The rigidity and thermal stability of the aromatic rings, combined with the flexibility of the ether linkage, make them attractive building blocks for high-performance polymers. These polymers can exhibit desirable properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics.

Although the direct use of 1-(4-Fluorophenoxy)-3-methylbenzene in material science is not extensively reported, its structure suggests potential for incorporation into specialty polymers. For example, it could be functionalized with polymerizable groups to be used as a monomer in the synthesis of poly(ether ether ketone) (PEEK) or other high-performance thermoplastics. The fluorine atom could also impart unique properties to the resulting materials, such as altered dielectric constants or increased hydrophobicity. Further exploration in this area could lead to the development of novel materials with tailored properties for a range of advanced applications.

Conclusion

Summary of Key Research Findings and Structural Insights

The diaryl ether 1-(4-Fluorophenoxy)-3-methylbenzene represents a specific molecular architecture within the broader class of aryloxybenzene compounds, which are of significant interest in synthetic and medicinal chemistry. Although detailed research focusing exclusively on this particular molecule is not extensively documented in publicly available literature, a summary of its key characteristics can be inferred from the wealth of knowledge on related diaryl ethers.

Structurally, the compound features a tolyl group linked to a fluorophenyl group via an ether bond. The key structural insights are:

Diaryl Ether Core: The C-O-C linkage is a stable and relatively rigid structural motif found in numerous biologically active molecules and materials. rsc.org

Fluorine Atom: The inclusion of a fluorine atom is a common strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.

Research on the synthesis of analogous diaryl ethers has established two primary, highly effective methods: the Ullmann condensation and the Buchwald-Hartwig amination. researchgate.netorganic-chemistry.org The Ullmann reaction, a classic method, involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. acs.orgsynarchive.comwikipedia.org Modern variations of this reaction have been developed to proceed under milder conditions with improved yields, often utilizing ligands to enhance the catalyst's efficacy. organic-chemistry.orgarkat-usa.org Alternatively, the palladium-catalyzed Buchwald-Hartwig reaction offers a powerful and versatile method for forming C-O bonds, including the synthesis of diaryl ethers. rsc.orgchem-station.com These methods provide reliable pathways for the synthesis of unsymmetrical diaryl ethers like 1-(4-Fluorophenoxy)-3-methylbenzene from precursors such as 4-fluorophenol (B42351) and 1-bromo-3-methylbenzene or 3-methylphenol and 1-bromo-4-fluorobenzene (B142099).

While specific biological activities for 1-(4-Fluorophenoxy)-3-methylbenzene are not widely reported, the aryloxybenzene scaffold is a key component in various pharmacologically active compounds, including herbicides and potential therapeutics. nih.gov The structural features of this compound make it an interesting candidate for further investigation in drug discovery programs.

Future Research Avenues and Challenges in Aryloxybenzene Medicinal Chemistry

The field of aryloxybenzene medicinal chemistry continues to evolve, with numerous opportunities for future research and inherent challenges to overcome.

Future Research Avenues:

Novel Scaffolds and Bioisosteres: A significant area of future research lies in the design and synthesis of novel aryloxybenzene derivatives with unique substitution patterns to explore new chemical space. researchgate.net This includes the incorporation of underexplored heterocyclic systems or the use of aryloxybenzenes as bioisosteric replacements for other less stable or more toxic chemical groups.

Target-Specific Design: As our understanding of disease biology deepens, there is a growing opportunity to design aryloxybenzene derivatives that target specific proteins or pathways with high selectivity. nih.gov For instance, the development of kinase inhibitors or modulators of protein-protein interactions represents a promising direction.

Advanced Therapeutic Modalities: The integration of the aryloxybenzene motif into more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), could lead to novel treatments for various diseases, including cancer. nih.gov

Organometallic Complexes: The use of aryloxybenzene-containing ligands in metal-based anticancer agents is an emerging area. nih.gov These compounds could offer novel mechanisms of action compared to purely organic molecules.

Challenges:

Synthetic Complexity: While methods like the Ullmann and Buchwald-Hartwig reactions are powerful, the synthesis of sterically hindered or electronically challenging aryloxybenzene derivatives can still be difficult. researchgate.netarkat-usa.org Developing more general, efficient, and cost-effective synthetic methods remains a key challenge. organic-chemistry.org

Metabolic Stability and Toxicity: Although the diaryl ether bond is generally stable, metabolic cleavage can occur in some cases, potentially leading to the formation of toxic phenol byproducts. A thorough understanding and prediction of the metabolic fate of new aryloxybenzene derivatives are crucial.

Drug Resistance: As with any class of therapeutic agents, the potential for the development of drug resistance is a significant hurdle that needs to be addressed through the design of next-generation compounds or combination therapies.

Understanding Structure-Activity Relationships (SAR): Elucidating clear SAR for aryloxybenzene derivatives can be complex due to the conformational flexibility of the diaryl ether linkage. nih.gov Detailed computational and experimental studies are needed to understand how subtle structural changes impact biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Fluorophenoxy)-3-methylbenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example, reacting 4-fluorophenol with 3-methylbenzyl chloride under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) yields the target compound. Catalysts like AlCl₃ may enhance electrophilic substitution efficiency .

- Key Variables : Temperature, solvent polarity, and catalyst loading significantly impact reaction kinetics and purity. Lower yields (<60%) are observed with polar aprotic solvents due to side reactions, while non-polar solvents improve selectivity .

Table 1: Synthetic Route Optimization

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nucleophilic Substitution | 4-fluorophenol, 3-methylbenzyl chloride, K₂CO₃, DMF, 80°C | 72 | 98.5% |

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C, 4 hours | 65 | 95.2% |

Q. What spectroscopic techniques are most effective for characterizing 1-(4-Fluorophenoxy)-3-methylbenzene?

- Methodology : Use H/C NMR to identify substituent positions (e.g., fluorine-induced splitting patterns in aromatic regions). IR spectroscopy confirms ether linkage (C-O-C stretch at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 234.0898) .

- Data Interpretation : Contradictions in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃). Cross-validate with X-ray crystallography for absolute configuration .

Advanced Research Questions

Q. How does the fluorophenoxy group influence electronic properties and reactivity in substitution reactions?

- Methodology : Perform Hammett studies to quantify substituent effects. The electron-withdrawing fluorine atom deactivates the aromatic ring, reducing electrophilic substitution rates. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show a 15% decrease in electron density at the para position compared to non-fluorinated analogs .

- Experimental Design : Compare reaction rates with 3-methylphenoxy derivatives under identical conditions. Use kinetic isotope effects (KIE) to probe mechanistic pathways .

Q. What strategies resolve contradictory data in thermal stability studies of 1-(4-Fluorophenoxy)-3-methylbenzene?

- Methodology : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres reveals decomposition pathways. Discrepancies in reported melting points (e.g., 169–171°C vs. 175°C) may stem from polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions .

- Case Study : A 2021 study observed 5% mass loss at 220°C in N₂ but rapid degradation in O₂, suggesting oxidative instability. Reproduce results using controlled heating rates (2°C/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.